Propargyl-PEG12-amine Propargyl-PEG12-amine Propargyl-PEG12-amine is a PEG derivative containing a propargyl group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 956348-61-1
VCID: VC0540292
InChI: InChI=1S/C27H53NO12/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1H,3-28H2
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Molecular Formula: C27H53NO12
Molecular Weight: 583.72

Propargyl-PEG12-amine

CAS No.: 956348-61-1

Cat. No.: VC0540292

Molecular Formula: C27H53NO12

Molecular Weight: 583.72

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG12-amine - 956348-61-1

Specification

CAS No. 956348-61-1
Molecular Formula C27H53NO12
Molecular Weight 583.72
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Standard InChI InChI=1S/C27H53NO12/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1H,3-28H2
Standard InChI Key NEVZNOYZXMNIGM-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Appearance Solid powder

Introduction

Chemical and Physical Properties

Structure and Composition

Propargyl-PEG12-amine features a linear structure with a propargyl group at one terminus and an amino group at the other, connected by twelve ethylene glycol units. This arrangement creates a molecule with distinct reactivity at each end while maintaining water solubility due to the PEG chain. The molecular structure permits the compound to serve as a spacer or linker between different molecular entities .

The detailed properties of Propargyl-PEG12-amine are summarized in the following table:

PropertyValue
Molecular FormulaC27H53NO12
Molecular Weight583.7 g/mol
CAS Number956348-61-1
Functional GroupsPropargyl (alkyne), Amine
PEG Units12
ClassificationNon-cleavable PEG linker
PurityTypically 95-98%

The molecule contains two primary reactive sites: the terminal alkyne group (propargyl) that can participate in click chemistry reactions, and the primary amine group that can form amide bonds with carboxylic acids or react with other electrophiles .

Physical Properties

Propargyl-PEG12-amine exists as a viscous liquid or semi-solid at room temperature, which is typical for PEG derivatives of this molecular weight. The PEG component significantly influences the physical properties of the compound, providing hygroscopic characteristics and excellent water solubility .

Functional Characteristics

Reactive Groups

Propargyl-PEG12-amine contains two distinct functional groups that enable different types of chemical reactions:

  • Amine Group: The primary amine terminus is highly reactive toward carboxylic acids, activated NHS esters, and carbonyl groups (such as ketones and aldehydes). These reactions typically result in the formation of amide bonds or imines, which can be further reduced to stable amine linkages. The amine functionality makes this compound suitable for conjugation with various biomolecules containing carboxylic acid groups, such as proteins and certain drugs .

  • Propargyl (Alkyne) Group: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." This reaction produces stable triazole linkages when the propargyl group reacts with azide-bearing compounds. The click chemistry approach has gained significant popularity due to its high specificity, mild reaction conditions, and compatibility with biological systems .

These dual functionalities allow researchers to perform sequential reactions, first using one reactive group and then utilizing the other, enabling precise control over complex molecular assemblies and conjugations .

Click Chemistry Applications

The propargyl group of Propargyl-PEG12-amine is particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction has become a cornerstone of bioorthogonal chemistry due to its high specificity and efficiency under mild conditions. The reaction proceeds as follows:

  • The terminal alkyne (propargyl group) reacts with an azide-containing molecule

  • A copper(I) catalyst facilitates the cycloaddition reaction

  • A stable 1,4-disubstituted 1,2,3-triazole is formed

This reaction occurs with high selectivity in the presence of various other functional groups, making it ideal for complex biological systems. The resulting triazole linkage is chemically stable under a wide range of conditions, including physiological environments, which is crucial for in vivo applications .

Applications in Research and Development

PROTAC Development

One of the most significant applications of Propargyl-PEG12-amine is in the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTACs consist of three key components:

  • A ligand that binds to the target protein

  • A linker (where Propargyl-PEG12-amine is often employed)

  • A ligand that recruits an E3 ubiquitin ligase

In this context, Propargyl-PEG12-amine serves as an ideal linker due to its:

The PEG-based structure of Propargyl-PEG12-amine provides the necessary flexibility and distance between the two ligands, which is critical for the formation of the ternary complex (target protein-PROTAC-E3 ligase) required for protein degradation. This application represents a cutting-edge approach in drug discovery, particularly for targeting "undruggable" proteins that lack conventional binding pockets .

Bioconjugation

Propargyl-PEG12-amine is frequently used in bioconjugation processes, which involve linking biomolecules to other entities such as drugs, imaging agents, or surfaces. The compound's dual functionality allows for sequential conjugation strategies:

  • The amine group can first react with carboxylic acid-containing molecules to form amide bonds

  • Subsequently, the propargyl group can participate in click chemistry reactions with azide-modified compounds

This approach enables the creation of complex molecular architectures with precisely controlled orientation and composition. Applications include:

  • Development of antibody-drug conjugates (ADCs)

  • Creation of bispecific molecules

  • Surface modification of nanoparticles

  • Immobilization of biomolecules on solid supports

  • Synthesis of imaging probes

The PEG component provides several advantages in these applications, including reduced immunogenicity, improved circulation time for therapeutic conjugates, and enhanced water solubility .

Related Compounds

Several compounds structurally related to Propargyl-PEG12-amine exist, offering variations in functional groups while maintaining the PEG12 backbone. One notable example is t-Boc-N-Amido-PEG12-propargyl (also known as Boc-NH-PEG12-propargyl), which features a t-Boc protected amine group instead of a free amine .

t-Boc-N-Amido-PEG12-propargyl has the following properties:

  • Molecular Formula: C32H61NO14

  • Molecular Weight: 683.83 g/mol

  • CAS Number: 1520979-34-3

  • Protected amine group that can be deprotected under mild acidic conditions

This protected variant allows for orthogonal chemical strategies where the propargyl group can be utilized in click chemistry reactions while keeping the amine functionality masked until needed. The t-Boc protecting group can be removed under mildly acidic conditions, revealing the reactive amine for subsequent reactions .

Other related compounds include PEG linkers of varying chain lengths (e.g., PEG8, PEG24) and different terminal functional groups, which collectively form a toolkit of heterobifunctional reagents for diverse chemical biology applications.

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